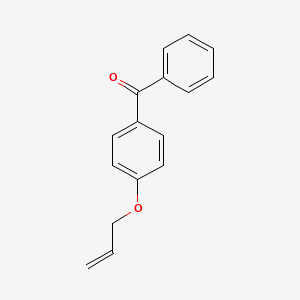
4-アリルオキシベンゾフェノン
概要
説明
4-Allyloxybenzophenone is an organic compound with the molecular formula C16H14O2. It is a derivative of benzophenone, where one of the phenyl groups is substituted with an allyloxy group. This compound is known for its applications in various fields, including polymer chemistry and material science, due to its unique chemical properties.
科学的研究の応用
4-Allyloxybenzophenone has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with specific properties, such as UV resistance.
Material Science: It is employed in the development of advanced materials, including coatings and adhesives.
Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
4-Allyloxybenzophenone can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
4-Hydroxybenzophenone+Allyl Bromide→4-Allyloxybenzophenone+HBr
Industrial Production Methods
In industrial settings, the production of 4-allyloxybenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity 4-allyloxybenzophenone.
化学反応の分析
Types of Reactions
4-Allyloxybenzophenone undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-allyloxybenzoic acid.
Reduction: Formation of 4-allyloxybenzyl alcohol.
Substitution: Formation of various substituted benzophenone derivatives.
作用機序
The mechanism of action of 4-allyloxybenzophenone involves its ability to absorb UV light and undergo photochemical reactions. This property makes it useful as a UV absorber in polymer matrices, where it helps to protect materials from UV-induced degradation. The molecular targets and pathways involved in its photochemical activity include the generation of reactive oxygen species and the subsequent initiation of polymerization or cross-linking reactions.
類似化合物との比較
Similar Compounds
4-Hydroxybenzophenone: Lacks the allyloxy group, making it less reactive in certain applications.
4-Methoxybenzophenone: Contains a methoxy group instead of an allyloxy group, leading to different chemical reactivity.
4-Allyloxy-2-hydroxybenzophenone: Contains an additional hydroxyl group, which can influence its solubility and reactivity.
Uniqueness
4-Allyloxybenzophenone is unique due to the presence of the allyloxy group, which imparts specific chemical reactivity and properties. This makes it particularly valuable in applications requiring UV absorption and photochemical stability.
特性
IUPAC Name |
phenyl-(4-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-2-12-18-15-10-8-14(9-11-15)16(17)13-6-4-3-5-7-13/h2-11H,1,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGRLFEHAONPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292940 | |
| Record name | 4-Allyloxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42403-77-0 | |
| Record name | NSC86527 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Allyloxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














